molecular formula C21H20ClN3O2 B4506515 2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide

Cat. No.: B4506515
M. Wt: 381.9 g/mol
InChI Key: VGFWOUFSTLIYCH-UHFFFAOYSA-N
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Description

2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O2 and its molecular weight is 381.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.1244046 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidation Reactivity Channels

The study of oxidation reactivity channels for related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, reveals insights into the chemical oxidation processes involving peracetic acid, m-chloroperbenzoic acid, and OXONE. These findings contribute to understanding the oxidation behavior of complex acetamides, potentially influencing the development of novel synthetic methodologies and applications in various scientific fields (Pailloux et al., 2007).

Anticancer Drug Synthesis and Structure

The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showcase the potential of such molecules in anticancer applications. The structural elucidation and in silico modeling targeting the VEGFr receptor provide a foundation for understanding the interaction of similar acetamide derivatives with biological targets, paving the way for the development of new therapeutic agents (Sharma et al., 2018).

Corrosion Inhibition

New long alkyl side chain acetamide derivatives, including isoxazolidine and isoxazoline derivatives, have been synthesized and evaluated for their corrosion inhibition properties. These compounds have shown promising inhibition efficiencies in acidic and mineral oil mediums, indicating the potential application of similar acetamide derivatives in protecting metals from corrosion, which is crucial in industrial applications (Yıldırım & Çetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their spectroscopic properties, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling. These compounds exhibit good light harvesting efficiency and potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), demonstrating the multifaceted applications of acetamide derivatives in renewable energy and biochemical interactions (Mary et al., 2020).

Antimicrobial Activity

The synthesis of novel diphenylamine derivatives of 2-hydrazinyl-N-N, diphenyl acetamide and their subsequent evaluation for antimicrobial and antifungal activities highlight the potential use of acetamide derivatives in developing new antimicrobial agents. The significant activity demonstrated by some of these compounds against bacteria and fungi underscores the importance of acetamide derivatives in pharmaceutical research and drug development (Kumar & Mishra, 2015).

Properties

IUPAC Name

2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-14(2)15-7-9-16(10-8-15)23-20(26)13-25-21(27)12-11-19(24-25)17-5-3-4-6-18(17)22/h3-12,14H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFWOUFSTLIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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